Cas no 2138137-59-2 (4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine)
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine
- EN300-1086611
- 4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine
- 2138137-59-2
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- Inchi: 1S/C14H15BrN2/c1-4-14(2,3)6-5-10-7-17-12-9-16-8-11(15)13(10)12/h7-9,17H,4H2,1-3H3
- InChI Key: FKMQXRMGWOVKSE-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2=C1C(=CN2)C#CC(C)(C)CC
Computed Properties
- Exact Mass: 290.04186g/mol
- Monoisotopic Mass: 290.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 28.7Ų
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086611-0.05g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 95% | 0.05g |
$1957.0 | 2023-10-27 | |
| Enamine | EN300-1086611-0.1g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 95% | 0.1g |
$2050.0 | 2023-10-27 | |
| Enamine | EN300-1086611-0.25g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 95% | 0.25g |
$2143.0 | 2023-10-27 | |
| Enamine | EN300-1086611-0.5g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 95% | 0.5g |
$2236.0 | 2023-10-27 | |
| Enamine | EN300-1086611-1.0g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 1g |
$2330.0 | 2023-06-10 | ||
| Enamine | EN300-1086611-2.5g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 95% | 2.5g |
$4566.0 | 2023-10-27 | |
| Enamine | EN300-1086611-5.0g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 5g |
$6757.0 | 2023-06-10 | ||
| Enamine | EN300-1086611-10.0g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 10g |
$10018.0 | 2023-06-10 | ||
| Enamine | EN300-1086611-1g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 95% | 1g |
$2330.0 | 2023-10-27 | |
| Enamine | EN300-1086611-5g |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine |
2138137-59-2 | 95% | 5g |
$6757.0 | 2023-10-27 |
4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo2,3-cpyridine
Research Brief on 4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine (CAS: 2138137-59-2)
The compound 4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine (CAS: 2138137-59-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This heterocyclic compound, featuring a pyrrolopyridine core with a bromo substituent and an alkyne side chain, exhibits unique physicochemical properties that make it an attractive candidate for the development of novel therapeutics targeting various diseases, including cancer and neurological disorders.
Recent studies have focused on the synthetic accessibility and functionalization of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient two-step synthesis of 4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine from commercially available starting materials, achieving an overall yield of 68%. The bromo substituent at the 4-position was shown to be highly reactive in palladium-catalyzed cross-coupling reactions, enabling diverse structural modifications for structure-activity relationship (SAR) studies.
In pharmacological evaluations, derivatives of this core structure have shown promising activity as kinase inhibitors. Specifically, a series of compounds developed by modifying the pyrrolopyridine core demonstrated nanomolar inhibitory activity against JAK2 and FLT3 kinases, which are important targets in myeloproliferative disorders and acute myeloid leukemia. Molecular docking studies revealed that the 3,3-dimethylpent-1-yn-1-yl side chain contributes significantly to binding affinity by occupying a hydrophobic pocket in the kinase domain.
Another significant application of this compound lies in its use as a photoaffinity labeling probe. The alkyne moiety serves as a handle for bioorthogonal chemistry, allowing for click chemistry conjugation with various reporter tags. Researchers at a leading pharmaceutical company have utilized this property to develop novel proteomics tools for target identification studies, particularly in the investigation of protein-protein interactions involved in neurodegenerative diseases.
Recent preclinical studies have also explored the metabolic stability and pharmacokinetic properties of this compound class. While the parent compound shows moderate metabolic stability in human liver microsomes (t1/2 = 42 minutes), strategic modifications at the 1-position of the pyrrolopyridine ring have led to analogues with improved metabolic profiles. These findings, published in a 2024 issue of Drug Metabolism and Disposition, suggest that this scaffold holds promise for further optimization toward clinical candidates.
Future research directions for this compound include exploration of its potential as a covalent inhibitor through rational modification of the bromo substituent, as well as investigation of its utility in targeted protein degradation strategies. The unique combination of structural features in 4-bromo-3-(3,3-dimethylpent-1-yn-1-yl)-1H-pyrrolo[2,3-c]pyridine continues to make it a valuable tool compound and starting point for medicinal chemistry programs across multiple therapeutic areas.
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